N-Propylbenzamide

Catalog No.
S576574
CAS No.
10546-70-0
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Propylbenzamide

CAS Number

10546-70-0

Product Name

N-Propylbenzamide

IUPAC Name

N-propylbenzamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)

InChI Key

DYZWXBMTHNHXML-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=CC=C1

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1

N-Propylbenzamide is a chemical compound belonging to the class of benzamides, characterized by a benzene ring attached to a carbonyl group (C=O) and an amide group (CONH₂), with a propyl chain (C₃H₇) linked to the nitrogen atom of the amide. Its molecular formula is C₁₀H₁₃NO, and it has a molecular weight of approximately 163.22 g/mol. This compound is typically represented as follows:

text
O ||C6H5-C-NH-C3H7

N-Propylbenzamide is known for its potential applications in various fields, including pharmaceuticals and organic synthesis, due to its structural properties and reactivity.

  • As of now, there is no scientific research readily available on the specific mechanism of action of N-propylbenzamide in biological systems.
  • Since it was identified as a metabolite in cancer cells, it's possible it plays a role in cellular processes, but further research is needed [].
  • No specific information regarding the safety hazards of N-propylbenzamide is currently available.
  • However, as an aromatic amide, it is advisable to handle it with standard laboratory precautions due to potential unknown health risks.

Identification and Properties:

N-Propylbenzamide is a chemical compound belonging to the class of benzamides. Its chemical formula is C₁₀H₁₃NO and its structure consists of a benzene ring linked to a carbonyl group (C=O) and an amide group (CONH₂) with a propyl chain (CH₂CH₂CH₃) attached to the nitrogen atom in the amide group.

You can find more information about the structure and properties of N-Propylbenzamide on National Institutes of Health PubChem: ).

Typical of amides. Some notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, N-propylbenzamide can hydrolyze to yield propylamine and benzoic acid.
  • Chlorination: N-chlorination of N-propylbenzamide can occur, resulting in the formation of N-chloro derivatives, which have been studied for their reactivity with phenolic compounds .
  • Oxidative Reactions: N-propylbenzamide can undergo oxidative transformations, such as amidation reactions facilitated by oxidants like tert-butyl hydroperoxide, leading to the formation of various substituted amides .

Several methods have been developed for synthesizing N-propylbenzamide:

  • Direct Amidation: One common method involves the reaction of propylamine with benzoic acid or its derivatives under appropriate conditions (e.g., heat or catalytic assistance) to form N-propylbenzamide.
  • Oxidative Cleavage: A novel approach involves the oxidative cleavage of α-diketones with amines using tert-butyl hydroperoxide as a promoter, which yields N-propylbenzamide efficiently .
  • Sonochemical Synthesis: Recent advancements have introduced sonication techniques that enhance reaction rates and yields in the synthesis of similar compounds .

N-Propylbenzamide finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections or acting on specific biological pathways.
  • Organic Synthesis: The compound is utilized in organic synthesis as a building block for more complex molecules.
  • Chemical Research: It is used in studies exploring reaction mechanisms and the development of new synthetic methodologies.

Interaction studies involving N-propylbenzamide primarily focus on its reactivity with other chemical species. For instance:

  • Reactivity with Phenolic Compounds: The reactions between N-chloramides derived from N-propylbenzamide and phenolic compounds have been studied to understand their kinetics and mechanisms .
  • Biological Interactions: Investigations into how N-propylbenzamide interacts with biological targets could reveal its potential therapeutic applications.

N-Propylbenzamide shares structural similarities with several other compounds within the benzamide class. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
BenzamideC6H5CONH2Parent compound; simple amide structure
N-ButylbenzamideC10H13NOSimilar structure with a butyl group instead
4-Nitro-N-propylbenzamideC10H12N2O2Contains a nitro group at the para position
2-Methyl-N-propylbenzamideC11H15NOContains a methyl group on the benzene ring

Uniqueness of N-Propylbenzamide

N-Propylbenzamide's uniqueness lies in its specific propyl substitution at the nitrogen atom, which influences its solubility, reactivity, and potential biological activity compared to other benzamides. The presence of the propyl chain may enhance lipophilicity, making it more suitable for certain pharmaceutical applications.

XLogP3

1.7

LogP

1.72 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10546-70-0

Wikipedia

N-propylbenzamide

Dates

Modify: 2023-08-15

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